Azocan-3-amine
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Overview
Description
Preparation Methods
Azocan-3-amine can be synthesized through several methods. One common synthetic route involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized derivatives. Another method involves the intramolecular amination via acid-catalyzed rearrangement of azides . Industrial production methods typically involve large-scale synthesis using these or similar routes, ensuring high purity and yield.
Chemical Reactions Analysis
Azocan-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
Azocan-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
Azocan-3-amine exerts its effects by inhibiting the activity of the ErbB family of receptor tyrosine kinases, particularly EGFR and its common mutations T790M and C797S . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. The compound binds to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
Azocan-3-amine is unique compared to other similar compounds due to its high specificity and potency against EGFR mutations. Similar compounds include:
Osimertinib: Another third-generation EGFR inhibitor used in the treatment of non-small cell lung cancer.
Rociletinib: A similar compound that targets EGFR mutations but has a different safety profile.
Azetidine and Oxetane Derivatives: These compounds share structural similarities with this compound and are used in various chemical and biological applications.
This compound stands out due to its effectiveness in overcoming resistance mechanisms associated with earlier generations of EGFR inhibitors.
Properties
IUPAC Name |
azocan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-7-4-2-1-3-5-9-6-7/h7,9H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHHDWFTDGGETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CNCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.